molecular formula C23H25ClO6 B4745880 4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B4745880
M. Wt: 432.9 g/mol
InChI Key: FFDCEFNFRDDDBS-UHFFFAOYSA-N
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Description

4-Butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic chromenone derivative characterized by a benzopyran core with distinct substituents:

  • 4-position: A butyl group (C₄H₉), enhancing lipophilicity and membrane permeability.
  • 7-position: A 3,4,5-trimethoxybenzyl ether (OCH₂C₆H₂(OCH₃)₃), offering electron-rich aromaticity for hydrogen bonding and receptor interactions.

Molecular Formula: C₂₃H₂₅ClO₆
Molecular Weight: ~434.45 g/mol (calculated).
Key Applications: Preclinical studies suggest anticancer, anti-inflammatory, and antioxidant activities, likely mediated through enzyme modulation (e.g., cyclooxygenase) and signaling pathway interference .

Properties

IUPAC Name

4-butyl-6-chloro-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClO6/c1-5-6-7-15-10-22(25)30-18-12-19(17(24)11-16(15)18)29-13-14-8-20(26-2)23(28-4)21(9-14)27-3/h8-12H,5-7,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDCEFNFRDDDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the butyl group: The butyl group can be introduced via alkylation using butyl bromide in the presence of a strong base such as sodium hydride.

    Chlorination: The chlorine atom can be introduced through electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the trimethoxybenzyl group: This step involves the nucleophilic substitution of the hydroxyl group on the chromen-2-one core with 3,4,5-trimethoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Chromenone derivatives exhibit diverse biological activities depending on substitution patterns. Below is a detailed comparison of the target compound with structurally similar analogs:

Table 1: Structural and Functional Comparison of Chromenone Derivatives

Compound Name 4-Substituent 6-Substituent 7-Substituent Molecular Weight (g/mol) Key Biological Activities
Target Compound Butyl Cl 3,4,5-Trimethoxybenzyloxy 434.45 Anticancer, anti-inflammatory
4-Butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one Butyl Cl 4-Methoxybenzyloxy 372.8 Enzyme modulation (e.g., cytochrome P450)
6-Chloro-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one Methyl Cl 3,4,5-Trimethoxybenzyloxy 404.45 (calculated) Antioxidant, anti-inflammatory
6-Chloro-7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one Propyl Cl 4-Methoxybenzyloxy Metabolic pathway modulation
7-[(4-Chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one Phenyl Ethyl 4-Chlorobenzyloxy Broad-spectrum antimicrobial activity
4-Position Substituents
  • Butyl (Target Compound) : Increases lipophilicity, enhancing cellular uptake and bioavailability compared to methyl or propyl groups .
  • Methyl/Propyl : Smaller alkyl chains reduce membrane permeability but may improve solubility in polar solvents .
6-Position Chloro Group
  • Common across analogs, the chloro group creates electrophilic sites for covalent bonding with nucleophilic residues (e.g., cysteine thiols in enzymes) .
7-Position Benzyloxy Groups
  • 3,4,5-Trimethoxybenzyloxy (Target Compound) : The electron-donating methoxy groups enhance hydrogen-bonding capacity and receptor affinity, likely contributing to its superior anticancer activity .
  • 4-Methoxybenzyloxy : Less sterically hindered than trimethoxy analogs, favoring interactions with smaller active sites .
  • 4-Chlorobenzyloxy : Electrophilic chlorine may enhance antimicrobial activity via halogen bonding .
Anticancer Activity
  • The target compound demonstrates potent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines (IC₅₀ = 8.2–12.4 µM), attributed to apoptosis induction via caspase-3 activation .
  • Comparatively, 6-chloro-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one shows weaker activity (IC₅₀ = 18.7 µM), highlighting the butyl group’s role in enhancing potency .
Anti-Inflammatory Effects
  • The target compound inhibits COX-2 (IC₅₀ = 0.9 µM), outperforming 4-methoxybenzyl analogs (IC₅₀ = 3.1 µM) due to the trimethoxy group’s improved binding to the COX-2 active site .
Antimicrobial Activity
  • 7-[(4-Chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 4 µg/mL), likely via membrane disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

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